1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea - 391868-01-2

1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

Catalog Number: EVT-2883583
CAS Number: 391868-01-2
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Synthesis of 2-amino-5-methyl-4-phenylthiazole. This could be achieved by reacting phenacyl bromide with thiourea in the presence of a suitable base [].

Step 2: Synthesis of 1-(4-ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This could be achieved by reacting 2-amino-5-methyl-4-phenylthiazole with 4-ethoxyphenyl isocyanate under appropriate reaction conditions []. Optimization of reaction parameters such as solvent, temperature, and reaction time would be required to achieve a good yield and purity.

Mechanism of Action
  • Enzymes: Thiazole derivatives have been reported to inhibit a wide range of enzymes, including kinases, proteases, and oxidoreductases []. Urea derivatives are also known to possess enzyme inhibitory activity, particularly against ureases and carbonic anhydrases [].

  • Receptors: Both thiazole and urea derivatives have been shown to interact with various receptors, including G protein-coupled receptors and nuclear receptors [, ].

  • Ion channels: Some thiazole derivatives have been reported to modulate the activity of ion channels, such as calcium and potassium channels [].

Applications
  • Medicinal Chemistry: This compound could serve as a starting point for the development of novel therapeutic agents. Specifically, it could be explored for potential antibacterial [], antifungal [], anti-inflammatory [], or anticancer [] activities. Modifications to the structure, such as variations in substituents on the thiazole, phenyl, or urea moieties, could be investigated to optimize its pharmacological properties.

  • Agricultural Chemistry: Given the known applications of thiazole and urea derivatives as pesticides and herbicides [], this compound could be investigated for similar activities. Further research could focus on optimizing its efficacy, selectivity, and environmental impact.

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol

Compound Description: This compound (C18H17NOS) is a product of a substitution reaction where the methyl group at the 2-position of 2,5-dimethyl-4-phenylthiazole is replaced with benzaldehyde.

Relevance: 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol shares the core structure of a 5-methyl-4-phenyl-1,3-thiazole with 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This highlights the presence of this specific thiazole derivative as a building block in different synthetic routes.

3-(2-Bromo-5-methoxyphenyl)-5-methyl-1(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole

Compound Description: This compound (C19H15BrN4OS) is notable for its essentially planar molecular structure.

Relevance: Similar to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, this compound features a 4-phenyl-1,3-thiazole moiety. Additionally, both compounds incorporate a second heterocycle at the 2-position of the thiazole ring, emphasizing a common structural motif for potential biological activity.

N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide Analogues

Compound Description: This series of compounds (2a-2h) was synthesized and evaluated for antimicrobial activity against various bacterial and fungal species. These analogues displayed promising antibacterial and antifungal properties.

Relevance: These analogues share the 4-phenyl-1,3-thiazol-2(3H)-ylidene core structure with 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, demonstrating the versatility of this scaffold for developing compounds with potential biological activities.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

Compound Description: These compounds were synthesized by cyclizing unsymmetrical thioureas. One derivative (2b) with a phenolic group showed promising antitumor activity against a range of cancer cell lines.

Relevance: This series highlights the significance of incorporating substituted thiazole rings, similar to the 5-methyl-4-phenyl-1,3-thiazole in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, into larger structures for exploring biological activities.

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones

Compound Description: This series of compounds (4) was synthesized by reacting 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas with amines.

Relevance: These compounds highlight the importance of incorporating a benzo[d]thiazol-2-yl unit, which is structurally related to the 1,3-thiazole ring in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, as part of a larger heterocyclic scaffold for developing potentially bioactive compounds.

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl) imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: This compound (SR 121787) is a novel antiaggregating agent that metabolizes in vivo to generate SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. This compound exhibited potent antithrombotic activity in animal models.

Relevance: SR 121787 exemplifies the incorporation of a substituted phenyl-1,3-thiazole moiety, similar to that found in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, within a larger structure designed for specific biological activity. This highlights the potential of utilizing such thiazole derivatives as building blocks for drug development.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-one derivatives was designed and synthesized as potential anticancer agents. Compounds 5Dh8, 5DF6, 5Db2, and 5Di9 displayed promising activity against the HT-29 human colorectal adenocarcinoma cell line, demonstrating greater potency than 5-fluorouracil.

Relevance: These compounds share the 4-substituted phenyl-1,3-thiazole moiety with 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, highlighting the importance of this structural feature in medicinal chemistry.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides (7a-l) was synthesized and evaluated for its urease inhibitory potential. These compounds demonstrated promising activity against urease and were found to be less cytotoxic, indicating their potential as therapeutic agents.

Relevance: The presence of the 1,3-thiazole ring within these compounds highlights a common structural motif with 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This further reinforces the significance of the thiazole ring in medicinal chemistry and its potential for developing new therapeutic agents.

3-Amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one Schiff bases

Compound Description: This series of Schiff bases (TZP4a-l) were synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds TZP4g and TZP4h exhibited significant activity against Bacillus subtilis and Aspergillus niger. Furthermore, TZP4g showed promising antitubercular activity against Mycobacterium tuberculosis H37Rv strain with a MIC of 0.6.48 × 10-3 μM/mL.

Relevance: Similar to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, these compounds incorporate a 4-phenyl-1,3-thiazole unit. Their biological activity further supports the potential of thiazole derivatives as valuable pharmacophores.

1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one

Compound Description: The crystal structure of this compound (C13H11BrN2OS) has been determined, revealing two crystallographically independent molecules in the asymmetric unit.

Relevance: Both this compound and 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea share a common structural motif, a substituted phenyl group attached to the 4-position of the thiazole ring. This structural similarity highlights the importance of this specific substitution pattern for potential biological activity.

1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one

Compound Description: This compound (32) is a potent and selective antagonist for the human dopamine D4 receptor with excellent selectivity over ion channels. This compound showed good pharmacokinetic properties in rats, making it a potential pharmacological tool for investigating the role of the D4 receptor.

Relevance: Although this compound does not directly contain a thiazole ring like 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, both structures share a key characteristic: a substituted phenyl group directly connected to a five-membered heterocyclic ring. This structural similarity suggests a potential common binding mode or interaction with biological targets, emphasizing the importance of exploring similar chemical space.

1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines

Compound Description: This series of compounds were synthesized and their antibacterial properties were evaluated. The majority of the compounds showed a two-fold to 16-fold increase in antibacterial effect compared to oxytetracycline against Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica enteritidis.

Relevance: The presence of the 1,3-thiazole ring in these compounds, which is also a key feature of 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, suggests a potential common mechanism of action or interaction with bacterial targets. This reinforces the significance of the thiazole ring as a pharmacophore in medicinal chemistry, particularly for developing new antibacterial agents.

3,3'-[(3-Sulfanylphenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one): 5-Methyl-1,3-thiazol-2(3H)-imine

Compound Description: This compound's structure was determined by X-ray crystallography and reveals interesting intramolecular and intermolecular interactions.

Relevance: The presence of the 5-methyl-1,3-thiazol-2(3H)-imine group in this compound directly relates to the 1,3-thiazole ring found in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This shared feature highlights a potential commonality in chemical reactivity and possibly even biological activity.

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones

Compound Description: This series of isoxazolyl thiazolyl thiazolidinones (4a-h) were synthesized from an isoxazolyl chloroacetamide starting material.

Relevance: The presence of the 1,3-thiazole ring in these compounds connects them structurally to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. Furthermore, both the compounds in this series and the target compound incorporate multiple heterocyclic rings, suggesting a potential for similar biological activities.

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3′-1H-pyrrolizin-2′-yl]prop-2-en-1-one

Compound Description: The crystal structure of this compound (C25H24N4O2S2) has been determined, showing the presence of various ring conformations and intermolecular interactions.

Relevance: This compound contains a 4-methyl-1,3-thiazole moiety, which is structurally related to the 5-methyl-4-phenyl-1,3-thiazole present in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This similarity highlights the use of substituted 1,3-thiazole units as building blocks in various chemical syntheses.

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP)

Compound Description: MTEP is an orally active, selective metabotropic glutamate receptor type 5 (mGlu5) antagonist. It has shown potential in reducing L-DOPA-induced dyskinesia in a macaque model of Parkinson's disease.

Relevance: This compound highlights the presence and biological relevance of the 1,3-thiazole ring system, which is also a key feature in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. While their activities differ, the presence of this common pharmacophore is notable.

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound was studied using DFT calculations and various spectroscopic techniques to understand its molecular structure and electronic properties. Molecular docking studies were performed to investigate its potential as a Pim-1 kinase cancer inhibitor.

Relevance: The presence of the 1,3-thiazole ring within this compound directly connects it to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, emphasizing the prevalence of this heterocycle in the design and development of potentially bioactive molecules.

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One

Compound Description: A series of these novel compounds (5a-5r), containing both sulfonamide and 2-azitidinone functionalities, were synthesized and evaluated for their antibacterial and antioxidant properties. Notably, some derivatives showed excellent antibacterial activity exceeding that of streptomycin, while others displayed moderate to good antioxidant activity in DPPH radical scavenging assays.

Relevance: While this series lacks a thiazole ring, its exploration of antibacterial and antioxidant activities is relevant to the broader context of 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, as substituted heterocycles often play a role in such biological activities.

rac-2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

Compound Description: This compound, C32H41N3O3SSi, represents the first member of a new substance class. Its synthesis and crystal structure are reported, revealing two double-bonded nitrogen atoms to the central sulfur atom and an aromatic interaction-driven crystal packing.

Relevance: While this compound differs significantly in structure from 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, both emphasize the importance of exploring novel chemical space and synthesizing new compounds with unique structural features. This constant exploration for new structures is crucial for advancing chemical and potentially medicinal knowledge.

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocycles was synthesized and evaluated as potential therapeutic agents for Alzheimer’s disease and diabetes. The compounds showed varying degrees of inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

Relevance: These compounds, containing a 4-methyl-1,3-thiazole moiety, share a structural resemblance with 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This similarity highlights the versatility of thiazole derivatives in medicinal chemistry and their potential application in developing treatments for various diseases.

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2yl]acetates (3-5)

Compound Description: A series of methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2yl]acetates were synthesized and tested for COX-2 and 5-LOX inhibitory activity. Some compounds showed notable 5-LOX inhibitory activity.

Relevance: While lacking the exact same substitution pattern, the presence of the core 1,3-thiazole structure in these compounds links them to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, further illustrating the importance of this ring system in medicinal chemistry.

3-N-Alkoxyphthalimido-5-arylidene-2-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones

Compound Description: A series of 3-N-alkoxyphthalimido-5-arylidene-2-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones were synthesized through a multi-step reaction sequence starting from 4-chloro/methyl phenacyl bromide.

Relevance: This series of compounds shares the 4-(substituted phenyl)-1,3-thiazol-2-yl moiety with 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. The presence of this common structural feature suggests that these compounds might exhibit similar biological activities or target similar biological pathways.

1-(2-Methylbenzoyl)-3-{5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}urea

Compound Description: This compound (C17H13F3N4OS) exhibits a planar conformation except for the fluorine atoms and methyl hydrogen atoms.

Relevance: This compound highlights the significance of incorporating a substituted phenyl group, similar to that found in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, adjacent to a heterocyclic ring. This structural similarity suggests a potential for similar intermolecular interactions and physicochemical properties.

2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives

Compound Description: This series of thiazolidinone derivatives was synthesized and evaluated for its antihyperglycemic activity in both normal and alloxan-induced diabetic rats.

Relevance: The incorporation of the 1,3-thiazole ring in these compounds highlights their structural similarity to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This commonality suggests the potential for exploring similar biological activities within this class of compounds.

4-[(4-Hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its Metal Complexes

Compound Description: A new azo-dye ligand, 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one (L), was synthesized, and its Cu(II), Co(II), and Ni(II) complexes were prepared and characterized. These complexes showed enhanced antibacterial activity compared to the free ligand. Additionally, they exhibited significant DNA cleavage activity and good anticancer properties against K562, A549, and MDA-MB-231 cell lines.

Relevance: The presence of the benzothiazole moiety in this ligand and its metal complexes links them to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, emphasizing the importance of incorporating heterocyclic systems, particularly those containing sulfur, in the design and development of bioactive compounds.

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: This compound (MK-4305) is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia. Its development highlights the importance of optimizing pharmacokinetic properties and minimizing reactive metabolite formation.

Relevance: While this compound does not directly incorporate a thiazole ring like 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, its development process emphasizes the critical role of understanding and optimizing pharmacokinetic properties in drug discovery. This aspect is universally applicable, regardless of the specific chemical structure.

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

Compound Description: This compound (TASP0382088) is a potent and selective transforming growth factor-β type I receptor (ALK5) inhibitor. Its topical application demonstrated significant inhibition of Smad2 phosphorylation in mouse skin.

Relevance: TASP0382088 features a 4-methyl-1,3-thiazol-2-yl moiety, structurally similar to the thiazole ring in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. This shared feature highlights the potential of such thiazole derivatives in medicinal chemistry for developing compounds with diverse biological activities.

2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide

Compound Description: The crystal structure of this acetohydrazide derivative (C27H24ClN3OS) is reported, revealing specific bond lengths, angles, and intermolecular interactions.

Relevance: This compound, containing a 1,3-thiazole unit, emphasizes the recurrence of this heterocycle in various structural contexts. Although its specific biological activity is not mentioned, its structural similarity to 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea suggests a potential for similar chemical behavior.

2-(Substituted phenyl)-3-[4-1-thioanisole]-1,3-thiazol-2-yl}amino]-5-methyl1,3-thiazolidin-4-ones

Compound Description: This series of compounds was synthesized and evaluated for their antihyperglycemic activity in normal rats using the sucrose-loaded model (SLM) and the alloxan model.

Relevance: The presence of the 1,3-thiazole ring in these compounds, a key structural feature also found in 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, suggests that this heterocycle might be responsible for the observed biological activity or contribute to the interaction with specific biological targets.

Olmesartan medoxomil

Compound Description: Olmesartan medoxomil (C29H30N6O6) is a medication primarily used to treat high blood pressure. Its structure has been redetermined using X-ray crystallography, providing detailed information about its molecular geometry and crystal packing.

Relevance: While structurally distinct from 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, the research on olmesartan medoxomil emphasizes the importance of structural characterization in understanding the properties and behavior of drug molecules. This knowledge is crucial for optimizing drug design and development, regardless of the specific compound.

1-Methyl-6-Oxo-2-[(2Z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile Derivatives

Compound Description: This series of pyrimidine derivatives was synthesized and investigated for its potential inhibitory activity against CDK4 protein. Molecular docking studies were performed, and the results suggest that compounds 6l, 6p, and 6r have a high affinity for the target protein.

Relevance: Although these compounds lack a thiazole ring, their exploration as potential CDK4 inhibitors is relevant to the broader context of exploring heterocyclic compounds, such as 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, for their therapeutic potential. The use of molecular docking studies also highlights a valuable approach for investigating the interactions between small molecules and biological targets.

N-Butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4)

Compound Description: This compound (4) is a potent and systemically bioavailable acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. Structure-activity relationship (SAR) studies on this compound led to the identification of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24), which exhibited potent activity and moderate plasma levels after oral administration. Both compounds showed significant antiatherosclerotic activity in vivo.

Relevance: While lacking a thiazole ring, compound 4 and its analog 24 showcase the importance of SAR studies in optimizing the biological activity and pharmacokinetic properties of drug candidates. This approach is applicable to the development of compounds like 1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, highlighting the need for iterative design and synthesis to enhance desired properties.

Properties

CAS Number

391868-01-2

Product Name

1-(4-Ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

IUPAC Name

1-(4-ethoxyphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

Molecular Formula

C19H19N3O2S

Molecular Weight

353.44

InChI

InChI=1S/C19H19N3O2S/c1-3-24-16-11-9-15(10-12-16)20-18(23)22-19-21-17(13(2)25-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)

InChI Key

RQKIDQXMXJEKSZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.